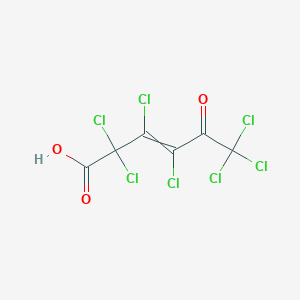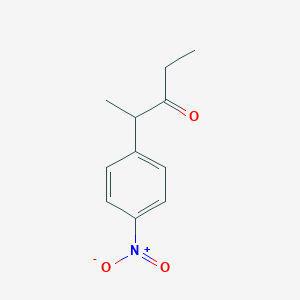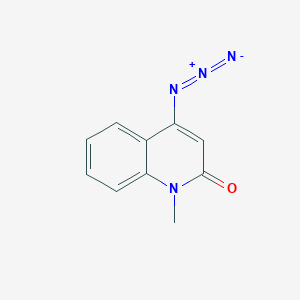
2(1H)-Quinolinone, 4-azido-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 4-azido-1-methyl- is a heterocyclic compound that features a quinolinone core with an azido group at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-1-methyl- typically involves the introduction of the azido group to a preformed quinolinone scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the quinolinone is replaced by an azide ion. This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 4-azido-1-methyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the azido group introduction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-azido-1-methyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide in DMF is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Quinolinone, 4-azido-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-azido-1-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-1-methyl-1H-pyrazole
- 4-Azido-1-methyl-1H-1,2,3-triazole
Comparison
2(1H)-Quinolinone, 4-azido-1-methyl- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to pyrazole and triazole derivatives. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Properties
CAS No. |
110216-61-0 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-azido-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8N4O/c1-14-9-5-3-2-4-7(9)8(12-13-11)6-10(14)15/h2-6H,1H3 |
InChI Key |
YQVCVMRULFQENU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


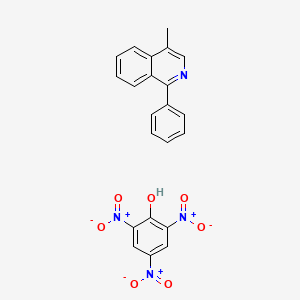


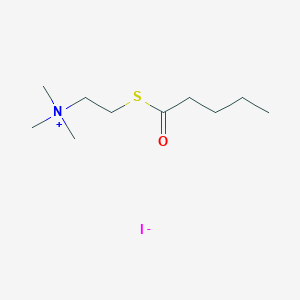
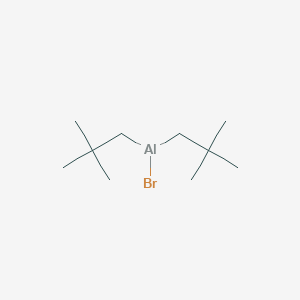
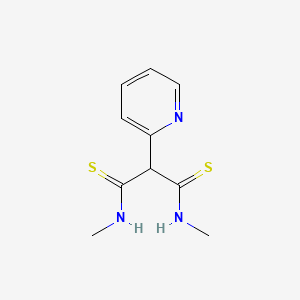
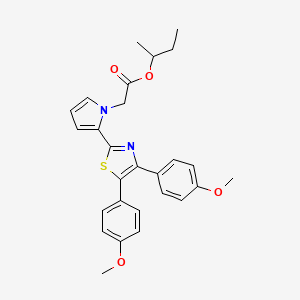
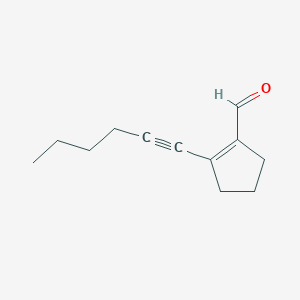
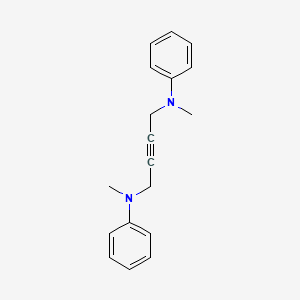
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
